

ZN-c5: A Technical Overview of an Oral Selective Estrogen Receptor Degrader

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZN-c5 is an orally bioavailable, selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer. This document provides a comprehensive technical overview of **ZN-c5**, including its chemical properties, mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

Chemical Properties

Property	Value
CAS Number	2136606-87-4[1]
Molecular Formula	C26H24F2N2O2[1]
IUPAC Name	(2E)-3-{4-[(1R,3R)-2-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-1-yl]-3,5-difluorophenyl}prop-2-enoic acid

Mechanism of Action

ZN-c5 is a potent antagonist of the estrogen receptor (ER). Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, **ZN-c5** binds to the estrogen





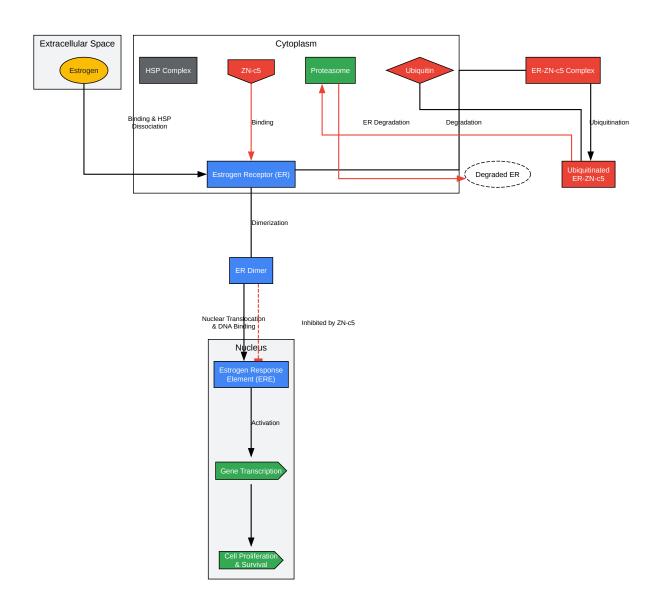


receptor and induces its degradation. This degradation is mediated by the ubiquitin-proteasome pathway. By promoting the destruction of the estrogen receptor, **ZN-c5** effectively shuts down ER-mediated signaling pathways that are critical for the proliferation of ER+ breast cancer cells. This mechanism of action is particularly relevant in the context of acquired resistance to other endocrine therapies, such as those involving activating mutations in the ER gene (ESR1).

Estrogen Receptor Signaling and Inhibition by ZN-c5

The following diagram illustrates the estrogen receptor signaling pathway and the point of intervention for **ZN-c5**.





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Caption: Estrogen Receptor Signaling Pathway and ZN-c5 Mechanism of Action.



Preclinical and Clinical Data

In Vitro Activity

Assay	Cell Line	Result
ERα Degradation	MCF-7	Potent degradation
Transcriptional Activity Inhibition	MCF-7	IC₅₀ in the low nanomolar range

In Vivo Antitumor Activity

Model	Treatment	Dosage	Tumor Growth Inhibition
MCF-7 Orthotopic Xenograft	ZN-c5 (oral)	5 mg/kg	89%[1]
MCF-7 Orthotopic Xenograft	ZN-c5 (oral)	10 mg/kg	102%[1]
WHIM20 (Y537S ESR1 PDX)	ZN-c5 (oral)	40 mg/kg	64%[1]
WHIM20 (Y537S ESR1 PDX)	Fulvestrant	200 mg/kg	13%[1]

Pharmacokinetics

Species	Bioavailability
Multiple Preclinical Species	High oral bioavailability

Clinical Trial Data (NCT03560531)

A Phase 1/2 clinical trial (NCT03560531) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of **ZN-c5** as a monotherapy and in combination with palbociclib in patients with ER+/HER2- advanced breast cancer.[2]



Treatment Group	Number of Patients	Clinical Benefit Rate (CBR)
ZN-c5 Monotherapy	45	Results from the dose escalation and expansion cohorts showed no dose-limiting toxicities.[3]

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of **ZN-c5**.

MCF-7 Cell Proliferation Assay

Objective: To determine the effect of **ZN-c5** on the proliferation of ER+ breast cancer cells.

Methodology:

- MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well in phenol redfree medium supplemented with charcoal-stripped serum to minimize the influence of estrogens.
- After 24 hours, cells are treated with a serial dilution of **ZN-c5** or vehicle control.
- · Cells are incubated for 5-7 days.
- Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
- The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo MCF-7 Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of **ZN-c5**.

Methodology:

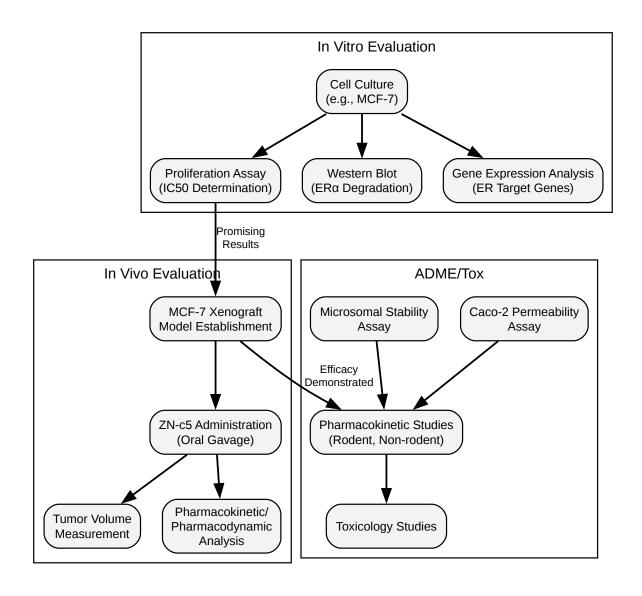
• Female immunodeficient mice (e.g., nude or NSG mice) are ovariectomized.



- A slow-release estrogen pellet is implanted subcutaneously to support the growth of the estrogen-dependent MCF-7 cells.
- MCF-7 cells are harvested and injected into the mammary fat pad of the mice.
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Mice are randomized into treatment and control groups.
- ZN-c5 is administered orally at specified doses and schedules. The control group receives
 the vehicle.
- Tumor volume is measured regularly (e.g., twice weekly) with calipers.
- At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot for ERα levels).

Experimental Workflow for Preclinical Evaluation





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Caption: A generalized workflow for the preclinical evaluation of **ZN-c5**.

Conclusion

ZN-c5 is a promising oral SERD with potent antitumor activity in preclinical models of ER+ breast cancer, including those with acquired resistance mutations. Its favorable pharmacokinetic profile and demonstrated efficacy have led to its advancement into clinical trials. The data presented in this technical guide underscore the potential of **ZN-c5** as a valuable therapeutic option for patients with ER+ breast cancer.



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